Structural Differentiation from Closest Commercial Analogs
The target compound contains a 3-methylphenylsulfonamido group, distinguishing it from the 3-chlorophenylsulfonamido (CAS 1796945-60-2) and 3-fluorophenylsulfonamido analogs carried by the same vendors . The methyl substituent imparts a distinct calculated logP (ClogP ≈ 2.08) and lower molecular polar surface area (tPSA ≈ 112 Ų) compared to the 3-chloro analog (ClogP ≈ 2.35, tPSA ≈ 112 Ų) [1]. These physicochemical differences can influence membrane permeability, protein binding, and off-target promiscuity profiles in cell-based screens.
| Evidence Dimension | Phenyl ring substituent identity and calculated physicochemical properties |
|---|---|
| Target Compound Data | 3-Methyl substituent; ClogP ≈ 2.08; tPSA ≈ 112 Ų |
| Comparator Or Baseline | 3-Chloro analog (CAS 1796945-60-2); ClogP ≈ 2.35; tPSA ≈ 112 Ų |
| Quantified Difference | ΔClogP ≈ 0.27 log units; identical tPSA |
| Conditions | Calculated properties using in silico models (Molinspiration, SwissADME); experimental confirmation required |
Why This Matters
The difference in lipophilicity (ClogP) of 0.27 log units can shift oral absorption and CNS penetration potential, guiding prioritization when screening libraries with both compounds are available for the same target.
- [1] Molinspration Property Calculation Service (2025). In silico calculations for C17H22N4O3S2 and C16H18ClN4O3S2 analogs. View Source
